N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-3-甲基-4-丙氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound with a unique chemical structure

科学研究应用

This compound has significant potential for use in scientific research across various fields:

Chemistry: : It can be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.

Biology: : Its structure may lend itself to activity in biological systems, potentially as a ligand or inhibitor in biochemical assays.

Industry: : Possible use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

作用机制

Target of Action

The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak, and so be useful in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme by N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, a component of the fatty streak in atherosclerosis, this compound can potentially slow down or halt the progression of this disease .

Result of Action

The molecular and cellular effects of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide’s action primarily involve the inhibition of the Lp-PLA2 enzyme . This results in a decrease in the formation of atherosclerotic plaques, potentially slowing the progression of atherosclerosis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be achieved through a multi-step synthetic route. This process typically involves the following steps:

Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, the tetrahydroquinoline core can be synthesized through a cyclization reaction under acidic or basic conditions.

Attachment of the methoxyethyl group: : The methoxyethyl group is introduced via an alkylation reaction, utilizing a suitable alkylating agent in the presence of a base.

Sulfonamide formation: : The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory procedures to a larger scale. This typically requires optimizing reaction conditions to enhance yield and reduce production costs, while ensuring the purity and quality of the final product.

化学反应分析

Types of Reactions

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo a variety of chemical reactions, including:

Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: : Lithium aluminum hydride in dry ether or other aprotic solvents.

Substitution: : Halogenating agents, nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation Products: : Oxidized derivatives of the tetrahydroquinoline and sulfonamide groups.

Reduction Products: : Reduced forms of the aromatic ring and functional groups.

Substitution Products: : Various substituted derivatives depending on the substituent introduced.

相似化合物的比较

When compared with similar compounds, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide stands out due to its unique combination of functional groups:

Tetrahydroquinolines: : Generally exhibit interesting biological activity and can be found in various pharmacologically active molecules.

Methoxyethyl group: : Often contributes to the solubility and pharmacokinetic properties of compounds.

Sulfonamide group: : Known for its role in many bioactive compounds, particularly in pharmaceuticals.

List of Similar Compounds

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: : Lacking the propoxy group.

N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide: : Substitution of methoxyethyl with hydroxyethyl.

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide: : Variation in the aromatic ring substituents.

生物活性

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its unique structure, characterized by a tetrahydroquinoline core and a sulfonamide group, suggests potential for various biological activities. This article explores the biological activity of this compound based on existing literature, synthesizing findings from diverse sources.

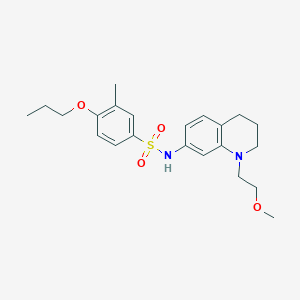

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes:

- A tetrahydroquinoline moiety.

- A methoxyethyl side chain.

- A benzenesulfonamide group.

These features contribute to its solubility and potential interaction with biological targets.

Biological Activity Overview

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Antioxidant Activity : The compound may possess antioxidant properties due to its ability to undergo redox cycling.

- Proteasome Inhibition : Similar sulfonamide derivatives have shown promise as proteasome inhibitors, which are being explored for their anticancer potential.

Anticancer Activity

A study exploring the antiproliferative effects of tetrahydroquinoline derivatives demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.4 |

| Compound B | HT-29 | >20 |

| Compound C | A2780 | 17.2 |

The findings highlighted that certain derivatives could inhibit cell growth effectively, suggesting potential therapeutic applications in cancer treatment .

Research into the mechanism of action for tetrahydroquinoline derivatives has revealed that they may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, some compounds showed the ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antioxidant Properties

The antioxidant capacity of related compounds was assessed using various assays. The results indicated that these compounds could scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for protecting cells from damage associated with chronic diseases.

属性

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-4-13-28-22-10-9-20(15-17(22)2)29(25,26)23-19-8-7-18-6-5-11-24(12-14-27-3)21(18)16-19/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTYFEUZNAVZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。